molecular formula C16H18N4O3 B2751991 4-{[1-(2-Methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine CAS No. 2097890-64-5

4-{[1-(2-Methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine

Cat. No.: B2751991
CAS No.: 2097890-64-5
M. Wt: 314.345
InChI Key: AEOQYXUSNAXTSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[1-(2-Methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at position 2 with a methyl group and at position 4 with a pyrrolidin-3-yloxy moiety. The pyrrolidine ring is further functionalized at the nitrogen atom with a 2-methoxypyridine-3-carbonyl group.

Properties

IUPAC Name

(2-methoxypyridin-3-yl)-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-11-17-8-5-14(19-11)23-12-6-9-20(10-12)16(21)13-4-3-7-18-15(13)22-2/h3-5,7-8,12H,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOQYXUSNAXTSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C3=C(N=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(2-Methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.

    Attachment of the Methoxypyridine Moiety: This step often involves a nucleophilic substitution reaction where the methoxypyridine is introduced to the pyrrolidine ring.

    Formation of the Pyrimidine Core: The pyrimidine core is usually synthesized via a condensation reaction involving a suitable diamine and a carbonyl compound.

    Final Coupling: The final step involves coupling the pyrrolidine and pyrimidine moieties through an ether linkage, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypyridine moiety, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the methoxypyridine moiety, potentially converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine core, where halogenated derivatives can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the methoxypyridine moiety.

    Reduction: Alcohol derivatives of the methoxypyridine moiety.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of specific biological targets.

    Biological Studies: It can be used to study the interaction of pyrimidine-based compounds with biological macromolecules, such as proteins and nucleic acids.

    Chemical Biology: The compound can serve as a probe to investigate cellular pathways and mechanisms, particularly those involving pyrimidine metabolism.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 4-{[1-(2-Methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine would depend on its specific biological target. Generally, the compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The methoxypyridine moiety could enhance binding affinity through additional interactions with the target site.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of pyrimidine, pyrrolidine, and methoxypyridine motifs. Below is a detailed comparison with structurally related compounds from diverse sources:

Pyrrolidin-3-yl Oxy-Linked Heterocycles
Compound Name Core Structure Substituents on Pyrrolidine Molecular Weight (g/mol) Reported Activity
4-{[1-(2-Methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine Pyrimidine 2-Methoxypyridine-3-carbonyl ~389.4 (estimated) Not explicitly reported
5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) Oxadiazole-Phenyl 2-Phenylethyl ~432.5 Antiviral (e.g., SARS-CoV-2 inhibition)
5-[2-[(3S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1b) Oxadiazole-Phenyl 2-Phenylethyl (stereoisomer of 1a) ~432.5 Antiviral

Key Observations :

  • The target compound’s pyrrolidine substituent (2-methoxypyridine-3-carbonyl) differs from the phenethyl group in 1a/1b.
  • Stereochemistry at pyrrolidine (e.g., 3R vs. 3S in 1a/1b) significantly impacts antiviral efficacy , suggesting that the stereochemistry of the target compound’s pyrrolidine moiety could be critical for activity.
Pyrrolidine-Oxy-Linked Benzoannulene Derivatives
Compound Name Core Structure Substituents on Pyrrolidine Molecular Weight (g/mol) Application
6-(2,4-Dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[7]annulene-2-carboxylic acid Benzoannulene 3-Fluoropropyl ~629.4 Combination therapy with Alpelisib (PI3Kα inhibitor)

Key Observations :

  • The benzoannulene derivative includes a fluoropropyl group on pyrrolidine, enhancing metabolic stability compared to the target compound’s methoxypyridine carbonyl.
  • The carboxylic acid group in the benzoannulene may improve solubility, whereas the pyrimidine core of the target compound could favor kinase binding.
Dihydropyridine Derivatives
Compound Name Core Structure Substituents Molecular Weight (g/mol) Notes
5-Cyano-6-mercapto-2-methyl-N-phenyl-4-(pyridin-4-yl)-1,4-dihydropyridine-3-carboxamide Dihydropyridine Cyano, mercapto, pyridin-4-yl ~433.6 Commercial availability (AldrichCPR)

Key Observations :

  • Dihydropyridines often target calcium channels, but the presence of pyridinyl and mercapto groups here suggests divergent mechanisms. The target compound’s pyrimidine core may offer distinct electronic properties for alternative targets.

Physicochemical and Pharmacokinetic Considerations

  • Molecular Weight: The target compound (~389.4 g/mol) is smaller than the benzoannulene derivative (~629.4 g/mol) but larger than simpler pyridine analogs (e.g., 3-Amino-5-methoxypyridin-4-ol•2HCl, ~223 g/mol) . This may influence bioavailability.
  • Solubility : Methoxypyridine and pyrimidine groups in the target compound likely enhance water solubility compared to lipophilic phenethyl or fluoropropyl substituents in analogs .
  • Stereochemical Complexity : Unlike 1a/1b, the target compound’s stereochemistry at pyrrolidine is unspecified in available data, leaving room for optimization .

Biological Activity

4-{[1-(2-Methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine (CAS Number: 2097890-64-5) is a novel organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological activities, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of 4-{[1-(2-Methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine is C16H18N4O3C_{16}H_{18}N_{4}O_{3} with a molecular weight of 314.34 g/mol. The compound features a pyrimidine core, a pyrrolidine ring, and a methoxypyridine moiety, which contribute to its unique biological profile.

PropertyValue
Molecular FormulaC16H18N4O3
Molecular Weight314.34 g/mol
CAS Number2097890-64-5

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving suitable precursors such as 1,4-diketones or amino alcohols.
  • Attachment of the Methoxypyridine Moiety : This step often utilizes nucleophilic substitution reactions to introduce the methoxypyridine to the pyrrolidine ring.
  • Formation of the Pyrimidine Core : A condensation reaction involving a suitable diamine and carbonyl compound is generally employed.

The biological activity of 4-{[1-(2-Methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine is hypothesized to involve interactions with specific enzymes or receptors. These interactions may occur through:

  • Hydrogen Bonding : Facilitates binding to target sites.
  • Hydrophobic Interactions : Enhances stability within biological environments.
  • Van der Waals Forces : Contributes to the overall affinity for biological targets.

The methoxypyridine moiety enhances binding affinity, potentially influencing the compound's pharmacological properties.

Antioxidant Activity

Compounds with similar structures have shown antioxidant properties, which can be attributed to their ability to scavenge free radicals and reduce oxidative stress. The presence of the methoxypyridine group may augment these effects.

Case Studies

  • In Vitro Studies : Preliminary studies have investigated the cytotoxic effects of related compounds on various cancer cell lines, indicating potential anti-cancer properties.
  • Mechanistic Studies : Research has focused on understanding how modifications in similar compounds influence their interaction with cellular pathways involved in cancer progression.

Q & A

Basic: What synthetic strategies are effective for constructing the pyrrolidin-3-yloxy linkage in this compound?

The pyrrolidin-3-yloxy group is critical for biological activity and structural stability. Key methods include:

  • Nucleophilic substitution : Reacting 3-hydroxypyrrolidine derivatives with activated pyrimidine precursors (e.g., chloropyrimidines) under basic conditions (e.g., NaH in DMF) .
  • Mitsunobu reaction : For stereospecific oxy-linkage formation, using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF .
  • Coupling reactions : Palladium-catalyzed cross-couplings to attach pre-functionalized pyrrolidine intermediates .

Validation : Monitor reaction progress via TLC or HPLC. Confirm linkage integrity using 1H^{1}\text{H}-NMR (e.g., characteristic pyrrolidine proton shifts at δ 3.5–4.5 ppm) .

Advanced: How can reaction conditions be optimized to enhance conjugation of the 2-methoxypyridine-3-carbonyl moiety?

The carbonyl group’s introduction requires precise control:

  • Solvent selection : Use polar aprotic solvents (e.g., DCM or acetonitrile) to stabilize intermediates and reduce side reactions .
  • Catalysts : Employ coupling agents like HATU or EDC/HOBt for amide bond formation between pyrrolidine and 2-methoxypyridine-3-carboxylic acid .
  • Temperature : Maintain 0–25°C to prevent racemization of the pyrrolidine ring .

Troubleshooting : If yields drop below 60%, purify intermediates via flash chromatography (silica gel, hexane/EtOAc gradient) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

  • NMR spectroscopy :
    • 1H^{1}\text{H}-NMR identifies methoxy (δ ~3.8 ppm) and pyrimidine protons (δ 8.0–8.5 ppm).
    • 13C^{13}\text{C}-NMR confirms carbonyl groups (δ 165–170 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .
  • IR spectroscopy : Detect carbonyl stretches (~1680 cm1^{-1}) and ether linkages (~1250 cm1^{-1}) .

Advanced: How to resolve discrepancies in reported biological activity across studies?

Contradictions in kinase inhibition data may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentrations in kinase assays) .
  • Cellular context : Use isogenic cell lines to control for genetic background effects .
  • Metabolite interference : Perform LC-MS to rule out degradation products during bioactivity tests .

Example : Patent EP 18306177 reports synergistic effects with Alpelisib (PI3K inhibitor), but independent studies may observe antagonism due to differential cell permeability .

Advanced: What computational methods predict binding interactions with kinase targets?

  • Molecular docking : Use AutoDock Vina to model interactions with PI3Kα (PDB ID: 6CP3). Prioritize residues (e.g., Lys802, Val851) for hydrogen bonding .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) .
  • Free-energy calculations : Apply MM/GBSA to estimate binding affinities (ΔG < -8 kcal/mol) .

Validation : Compare predictions with experimental IC50_{50} values from kinase profiling assays .

Basic: What in vitro models are suitable for evaluating this compound’s pharmacokinetics?

  • Microsomal stability : Incubate with liver microsomes (human/rat) to estimate metabolic half-life (t1/2t_{1/2}) .
  • Caco-2 permeability : Assess intestinal absorption (Papp_{\text{app}} >1 × 106^{-6} cm/s indicates high bioavailability) .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction (fuf_u) .

Advanced: How can regioselectivity challenges during pyrimidine functionalization be addressed?

The 2-methylpyrimidine core may exhibit unpredictable reactivity:

  • Directing groups : Introduce temporary protecting groups (e.g., SEM) at the 4-position to steer electrophilic substitution .
  • Metal-mediated couplings : Use Pd-catalyzed C-H activation for selective arylation at the 5-position .
  • Microwave synthesis : Enhance regioselectivity via rapid, controlled heating (e.g., 150°C, 30 min) .

Case study : notes that methyl group oxidation on pyrimidine requires harsh conditions (KMnO4_4, 100°C) due to nitrogen-induced deactivation .

Basic: What safety precautions are critical when handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Note : Acute toxicity data (e.g., LD50_{50}) are unavailable; assume H302 (harmful if swallowed) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.